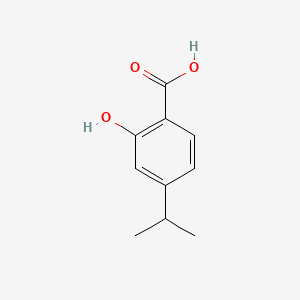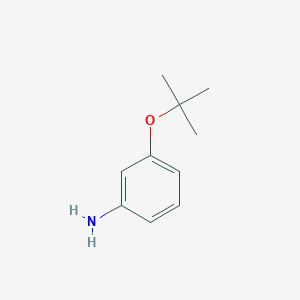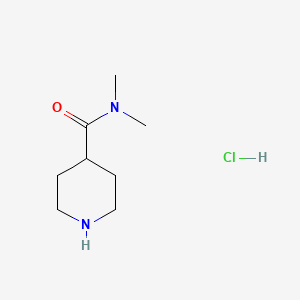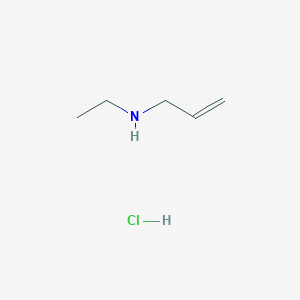
2-Isopropyl-6-methoxypyridine
概要
説明
Synthesis Analysis
The synthesis of pyridine derivatives has been explored in various studies. In one such study, a complex synthesis process was described starting with 4-chloro-2,3-dimethylpyridine N-oxide and leading to the creation of 2-{[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methylthio}-1H-benzimidazole. The process involved multiple steps, including the use of 3-methoxypropanol, sodium, acetic anhydride, and thionyl chloride, resulting in high yields and a final product purity of 98.5% as confirmed by IR and 1HNMR . Another study reported the synthesis of 2-amino-3-nitropyridine-6-methoxy from 2,6-Dichloropyridine through substitution, nitration, ammoniation, and oxidation processes, achieving an overall yield of 60.6% .
Molecular Structure Analysis
The molecular structure of 2-methoxypyridine and its monohydrate has been investigated using rotational spectra characterized by pulsed jet Fourier transform microwave spectroscopy and ab initio calculations. The accurate structure of the skeleton of 2-methoxypyridine was determined, and the barrier to the methyl internal rotation was measured. For the monohydrate complex, the structure was found to be stabilized by a strong OH⋯N and a secondary bifurcated (CH)2⋯O weak hydrogen bonds .
Chemical Reactions Analysis
The reactivity and tautomerism of pyridine derivatives have been studied, particularly focusing on 2,6-dihydroxypyridine and its derivatives. The equilibrium between hydroxypyridone and pyridinediol forms was examined, revealing that the hydroxypyridone form is predominantly found in various solvents such as water, dimethyl sulphoxide, and ethanol. The study also discussed the strong hydrogen bonding present in the solid state of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are closely related to their molecular structure and bonding. The study on 2,6-dihydroxypyridine and its derivatives highlighted the presence of very strong hydrogen bonding in the solid state, which is evident from the broad intense infrared OH band. This strong hydrogen bonding influences the physical properties such as solubility and melting point . The rotational spectra analysis of 2-methoxypyridine provided insights into its chemical properties, including the internal rotation barrier, which can affect its reactivity .
科学的研究の応用
Chemical Interactions and Structural Analysis
- Conformational Equilibria Studies : Research shows that molecules similar to 2-Isopropyl-6-methoxypyridine, like 2-methoxypyridine, play a role in understanding the conformational equilibria and non-covalent interactions in molecular structures, useful in designing CO2 adsorbents with multiple interaction sites (Cheng et al., 2020).
- Vibrational and Electronic Spectra Analysis : Studies using 2-chloro-6-methoxypyridine, a close relative of this compound, have been performed to understand the impact of substituents on spectral characteristics, which is essential for developing new materials and molecules in chemistry (Arjunan et al., 2011).
Chemical Synthesis and Modification
- Synthesis of Lycopodium Alkaloids : Methoxypyridines, which are structurally similar to this compound, have been used in the synthesis of Lycopodium alkaloids, indicating their utility in complex organic synthesis (Bisai & Sarpong, 2010).
- Catalytic Carbonylative Polymerizations : Methoxypyridine derivatives are used in catalytic processes for synthesizing polyesters and amphiphilic poly(amide-block-ester)s, demonstrating their role in advanced polymer chemistry (Liu & Jia, 2004).
Applications in Medicinal Chemistry
- Development of Kinase Inhibitors : Derivatives of methoxypyridine have been explored for their role in developing inhibitors for oncogenic kinases, highlighting their potential in cancer research (Palmer et al., 2012).
- Cytotoxic Activity Assessment : Methoxypyridine derivatives have been studied for their cytotoxicity against various cancer cell lines, underlining their importance in the development of new anticancer drugs (Al‐Refai et al., 2019).
Environmental and Food Science Applications
- Wine Taint Analysis : Studies involving isopropyl-methoxypyrazine, which shares structural similarity with this compound, have been conducted to understand and mitigate the impact of ladybug taint in wines (Pickering et al., 2006).
Safety and Hazards
The safety information for 2-Isopropyl-6-methoxypyridine includes several hazard statements: H302-H315-H319-H335, indicating potential hazards if swallowed, in contact with skin, if it gets in the eyes, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
将来の方向性
The future directions for the use of 2-Isopropyl-6-methoxypyridine could involve its potential application in the synthesis of boronic esters and their use in Suzuki–Miyaura coupling reactions . This reaction is a powerful tool for forming carbon-carbon bonds, which is a key process in the synthesis of many organic compounds .
作用機序
Target of Action
It is known to be used in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of Suzuki–Miyaura coupling, the reaction involves the oxidative addition of palladium to an electrophilic organic group, followed by transmetalation with a nucleophilic organoboron reagent .
Biochemical Pathways
In the suzuki–miyaura coupling reaction, it may be involved in the formation of new carbon-carbon bonds .
Result of Action
In the context of Suzuki–Miyaura coupling, it may contribute to the formation of new carbon-carbon bonds .
Action Environment
The suzuki–miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions .
生化学分析
Biochemical Properties
2-Isopropyl-6-methoxypyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in oxidative stress response, thereby impacting the cell’s ability to manage reactive oxygen species . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. For instance, it has been found to inhibit the activity of certain cytochrome P450 enzymes, leading to changes in the metabolism of other compounds . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. For example, high doses of this compound have been associated with liver toxicity in animal studies . Threshold effects have also been observed, where a certain dosage is required to elicit a measurable biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. The compound can affect metabolic flux and alter the levels of metabolites in the body . For instance, it can influence the breakdown of other substances by modulating the activity of metabolic enzymes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes by passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production.
特性
IUPAC Name |
2-methoxy-6-propan-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(2)8-5-4-6-9(10-8)11-3/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYRIPJLBOJUNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609049 | |
| Record name | 2-Methoxy-6-(propan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
479412-25-4 | |
| Record name | 2-Methoxy-6-(propan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1286582.png)
![Benzyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1286584.png)







![2-amino-N-methyl-N-[2-(pyridin-2-yl)ethyl]acetamide](/img/structure/B1286607.png)


